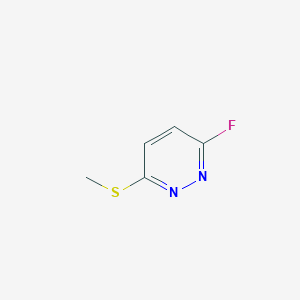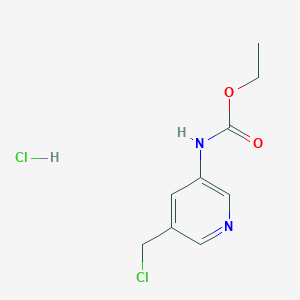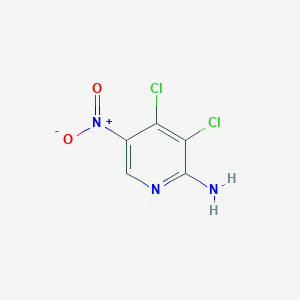
3-Fluoro-6-(methylthio)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-6-(methylthio)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a fluorine atom at the 3-position and a methylthio group at the 6-position. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-(methylthio)pyridazine typically involves the introduction of the fluorine and methylthio groups onto the pyridazine ring. One common method is the nucleophilic substitution reaction where a suitable pyridazine precursor is reacted with a fluorinating agent and a methylthiolating agent under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-6-(methylthio)pyridazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyridazine derivatives
Substitution: Various substituted pyridazine derivatives
Wissenschaftliche Forschungsanwendungen
3-Fluoro-6-(methylthio)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Agrochemicals: It serves as a building block for synthesizing herbicides and pesticides.
Materials Science: It is used in the development of optoelectronic materials and sensors.
Wirkmechanismus
The mechanism of action of 3-Fluoro-6-(methylthio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can modulate its lipophilicity and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyridazine: Lacks the methylthio group, which may result in different pharmacological properties.
6-Methylthiopyridazine: Lacks the fluorine atom, which may affect its binding affinity and metabolic stability.
3,6-Difluoropyridazine: Contains two fluorine atoms, which may enhance its binding affinity but also increase its metabolic stability.
Uniqueness
3-Fluoro-6-(methylthio)pyridazine is unique due to the presence of both the fluorine and methylthio groups, which provide a balance of properties such as binding affinity, metabolic stability, lipophilicity, and bioavailability. This makes it a versatile scaffold for various applications in medicinal chemistry, agrochemicals, and materials science .
Eigenschaften
Molekularformel |
C5H5FN2S |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3-fluoro-6-methylsulfanylpyridazine |
InChI |
InChI=1S/C5H5FN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 |
InChI-Schlüssel |
UDSWIYBHFCYEGO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)


![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)

![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)







